Filaminast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Filaminast is a phosphodiesterase 4 inhibitor that was initially developed by Wyeth-Ayerst. It is an analog of rolipram, which served as a prototype molecule for several development efforts. This compound was explored for its potential in treating asthma and chronic obstructive pulmonary disease .
Preparation Methods
The synthetic route for Filaminast involves the preparation of the compound through a series of chemical reactions. The primary method includes the reaction of 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone with hydroxylamine to form the oxime, followed by the reaction with carbamoyl chloride to yield this compound
Chemical Reactions Analysis
Filaminast undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Scientific Research Applications
Chemistry: As a phosphodiesterase 4 inhibitor, it has been used in research to understand the inhibition mechanisms of this enzyme.
Biology: Filaminast has been explored for its anti-inflammatory properties and its effects on cyclic adenosine monophosphate (cAMP) levels in cells.
Medicine: The compound was investigated for its potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease.
Mechanism of Action
Filaminast exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cAMP. By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to anti-inflammatory effects. The molecular targets include cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Filaminast is similar to other phosphodiesterase 4 inhibitors such as rolipram, piclamilast, and roflumilast. this compound was found to have a narrower therapeutic window, which limited its clinical use. Unlike its analogs, this compound could not be dosed high enough without causing significant side effects like nausea and vomiting .
Similar Compounds
This compound’s uniqueness lies in its specific chemical structure, which includes a cyclopentyloxy group and a methoxyphenyl group, distinguishing it from other phosphodiesterase 4 inhibitors .
Properties
CAS No. |
141184-34-1 |
---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[(Z)-1-(3-cyclopentyloxy-4-methoxyphenyl)ethylideneamino] carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(17-21-15(16)18)11-7-8-13(19-2)14(9-11)20-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,18)/b17-10- |
InChI Key |
STTRYQAGHGJXJJ-YVLHZVERSA-N |
SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Isomeric SMILES |
C/C(=N/OC(=O)N)/C1=CC(=C(C=C1)OC)OC2CCCC2 |
Canonical SMILES |
CC(=NOC(=O)N)C1=CC(=C(C=C1)OC)OC2CCCC2 |
Appearance |
Solid powder |
Key on ui other cas no. |
141184-34-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3-(cyclopentyloxy)-4-methoxyphenyl)ethanone-(E)-O-(aminocarbonyl)oxime filaminast WAY-PDA 641 WAY-PDA-641 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.